

# Physical and chemical properties of 3,4'-Dibromobenzophenone

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## Compound of Interest

Compound Name: 3,4'-Dibromobenzophenone

Cat. No.: B1601929

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## A Comprehensive Technical Guide to 3,4'-Dibromobenzophenone

For Researchers, Scientists, and Drug Development Professionals

### Abstract

This technical guide provides an in-depth exploration of **3,4'-Dibromobenzophenone** (CAS No: 62151-51-9), a halogenated aromatic ketone of significant interest in synthetic and medicinal chemistry. This document delineates its core physical and chemical properties, provides a detailed, field-proven protocol for its synthesis via Friedel-Crafts acylation, and explores its chemical reactivity with a focus on its utility as a versatile synthetic intermediate. Furthermore, this guide discusses its potential applications in drug discovery and materials science, grounded in the established roles of the benzophenone scaffold. Safety protocols and handling procedures are also detailed to ensure its responsible use in a laboratory setting. This guide is intended to be a critical resource for researchers leveraging this compound in their scientific endeavors.

### Core Properties and Structural Elucidation

**3,4'-Dibromobenzophenone** is a diaryl ketone characterized by a central carbonyl group linking a 3-bromophenyl and a 4-bromophenyl moiety. This specific substitution pattern

differentiates it from its more common isomer, 4,4'-Dibromobenzophenone, and imparts a unique electronic and steric profile that influences its reactivity and physical properties.

Table 1: Physicochemical Properties of **3,4'-Dibromobenzophenone**

Property	Value	Source(s)
IUPAC Name	(3-bromophenyl)(4-bromophenyl)methanone	N/A
CAS Number	62151-51-9	[1]
Molecular Formula	C <sub>13</sub> H <sub>8</sub> Br <sub>2</sub> O	[1]
Molecular Weight	340.01 g/mol	[1]
Appearance	White to off-white crystalline solid (inferred)	General knowledge
Melting Point	Not available for 3,4'-isomer. (4,4'-isomer: 171-174 °C)	
Boiling Point	Predicted: ~426.8 °C at 760 mmHg (for related isomers)	N/A
Solubility	Insoluble in water; Soluble in organic solvents (e.g., chloroform, methanol) (inferred)	[2]

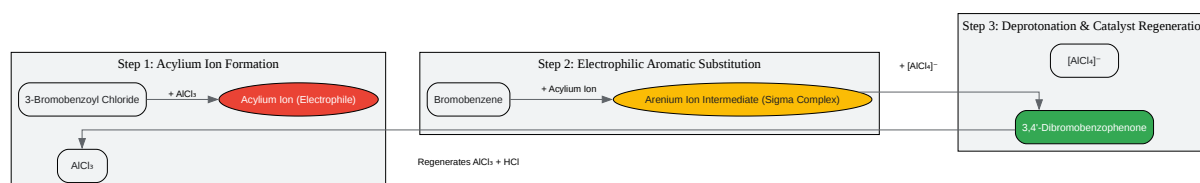
Note: Due to a scarcity of publicly available data for the 3,4'-isomer, some properties are inferred from data for the closely related 4,4'-isomer.

## Synthesis via Friedel-Crafts Acylation: A Validated Protocol

The primary synthetic route to **3,4'-Dibromobenzophenone** is the Friedel-Crafts acylation. This well-established electrophilic aromatic substitution involves the reaction of bromobenzene with 3-bromobenzoyl chloride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl<sub>3</sub>).[\[3\]](#)[\[4\]](#)[\[5\]](#)

## Reaction Mechanism

The causality of this synthesis is rooted in the generation of a highly reactive acylium ion, which then undergoes electrophilic attack on the electron-rich bromobenzene ring.



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Caption: Mechanism of Friedel-Crafts acylation for **3,4'-Dibromobenzophenone** synthesis.

## Step-by-Step Experimental Workflow

This protocol is a representative procedure adapted from established methodologies for similar benzophenone syntheses.<sup>[4][5]</sup>

- **Reaction Setup:** A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas). The entire apparatus is maintained under an inert atmosphere (e.g., nitrogen or argon).
- **Catalyst Suspension:** Anhydrous aluminum chloride ( $\text{AlCl}_3$ , 1.2 equivalents) is suspended in a dry, inert solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) within the reaction flask and cooled to 0 °C in an ice bath.
- **Acyl Chloride Addition:** 3-Bromobenzoyl chloride (1.0 equivalent) is dissolved in the same dry solvent and added dropwise to the stirred  $\text{AlCl}_3$  suspension via the dropping funnel. The

mixture is stirred at 0 °C for 20-30 minutes to facilitate the formation of the acylium ion-Lewis acid complex.

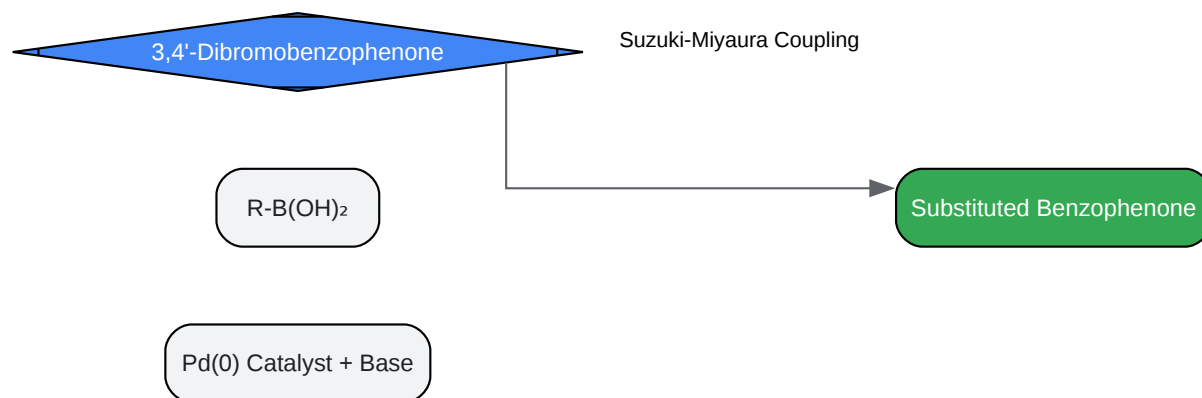
- **Aromatic Substrate Addition:** Bromobenzene (1.1 equivalents) is added dropwise to the reaction mixture, maintaining the temperature at 0 °C.
- **Reaction Progression:** After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. It is then stirred for 12-24 hours. Reaction progress should be monitored by Thin Layer Chromatography (TLC).
- **Quenching and Workup:** The reaction is carefully quenched by slowly pouring the mixture over crushed ice containing concentrated hydrochloric acid. This step hydrolyzes the aluminum chloride complex.
- **Extraction:** The organic layer is separated, and the aqueous layer is extracted multiple times with DCM. The combined organic extracts are washed sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
- **Purification:** The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified by recrystallization (e.g., from ethanol) or column chromatography on silica gel to yield pure **3,4'-Dibromobenzophenone**.

## Chemical Reactivity and Synthetic Utility

The two bromine atoms on the phenyl rings of **3,4'-Dibromobenzophenone** are key to its synthetic versatility. They serve as reactive sites for a variety of cross-coupling reactions, enabling the construction of more complex molecular architectures.

### Suzuki-Miyaura Coupling

The bromine atoms can be readily displaced by aryl, heteroaryl, or alkyl groups via palladium-catalyzed Suzuki-Miyaura coupling with boronic acids or their esters.<sup>[6][7]</sup> This reaction is a cornerstone of modern organic synthesis for creating C-C bonds. The differential electronic environments of the 3- and 4'-positions may allow for selective or stepwise couplings under carefully controlled conditions.



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Caption: General scheme for the Suzuki-Miyaura coupling of **3,4'-Dibromobenzophenone**.

## Applications in Research and Development

The benzophenone scaffold is a well-recognized "privileged structure" in medicinal chemistry due to its presence in numerous bioactive compounds.<sup>[8][9]</sup>

### Drug Discovery

**3,4'-Dibromobenzophenone** serves as a valuable starting material for the synthesis of novel diaryl ketone derivatives. The two bromine atoms can be functionalized to explore the chemical space around the benzophenone core, leading to the development of potential therapeutic agents, including antihistamines and other pharmacologically active molecules.<sup>[10]</sup> The diaryl ketone motif itself is a known bioisostere for other linkers in drug design.

### Materials Science and Photochemistry

Benzophenone and its derivatives are widely used as photoinitiators in polymerization reactions.<sup>[11]</sup> Upon absorption of UV light, the carbonyl group can be excited to a triplet state, which can then initiate radical polymerization. The presence of heavy atoms like bromine can influence the photophysical properties of the molecule. While specific data for the 3,4'-isomer is limited, brominated benzophenones are of interest in the development of advanced materials with tailored photophysical characteristics.

## Safety, Handling, and Disposal

While a specific Safety Data Sheet (SDS) for **3,4'-Dibromobenzophenone** is not readily available, data from related compounds such as 4,4'-Dibromobenzophenone and other brominated aromatics can be used to establish safe handling procedures.<sup>[12][13]</sup>

- **Hazard Identification:** Assumed to be an irritant to the skin, eyes, and respiratory system. Handle with appropriate personal protective equipment.
- **Personal Protective Equipment (PPE):** Wear safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
- **Handling:** Use in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust. Avoid generating dust.
- **Storage:** Store in a tightly sealed container in a cool, dry, and dark place. Keep away from strong oxidizing agents.
- **Disposal:** Dispose of in accordance with all applicable local, state, and federal regulations for chemical waste.

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